molecular formula C10H13N3S B13273737 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine

1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13273737
M. Wt: 207.30 g/mol
InChI Key: KLQYGPNQVPARTP-UHFFFAOYSA-N
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Description

1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine typically involves the condensation of 5-methylthiophene-2-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.

    (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine: Contains a thiophene ring and an imine group, showing different reactivity and applications.

Uniqueness

1-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

1-methyl-N-[(5-methylthiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-8-3-4-9(14-8)7-11-10-5-6-13(2)12-10/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

KLQYGPNQVPARTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=NN(C=C2)C

Origin of Product

United States

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